![molecular formula C9H8F2O4S B2903842 Methyl [(2,6-difluorophenyl)sulfonyl]acetate CAS No. 1325304-66-2](/img/structure/B2903842.png)

Methyl [(2,6-difluorophenyl)sulfonyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

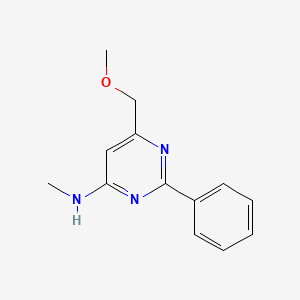

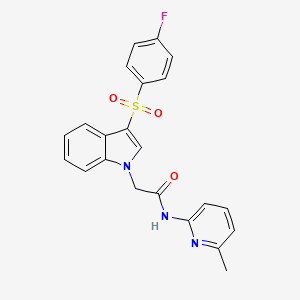

“Methyl [(2,6-difluorophenyl)sulfonyl]acetate” is a chemical compound with the CAS Number: 1325304-66-2. It has a molecular formula of C9H8F2O4S and a molecular weight of 250.2192 .

Molecular Structure Analysis

The molecular structure of “Methyl [(2,6-difluorophenyl)sulfonyl]acetate” consists of a methyl acetate group attached to a sulfonyl group, which is in turn attached to a 2,6-difluorophenyl group . The SMILES representation of the molecule is: COC(=O)CS(=O)(=O)c1c(F)cccc1F .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Methyl [(2,6-difluorophenyl)sulfonyl]acetate: is a versatile intermediate in the synthesis of pharmacologically active compounds. It is particularly useful in the construction of diazine alkaloids, which are two-nitrogen containing compounds found in DNA, RNA, and various flavors and fragrances . These diazines are central to a wide range of pharmacological applications, including anticancer, antibacterial, antiallergic, and anti-inflammatory activities .

Material Science

In material science, this compound finds application in the development of photoactive materials. Its structural properties allow it to be incorporated into solid-state materials that are responsive to light . This responsiveness is crucial for creating advanced sensors, drug delivery systems, data storage solutions, and molecular switches.

Chemical Synthesis

Methyl [(2,6-difluorophenyl)sulfonyl]acetate: serves as a building block in chemical synthesis, aiding in the preparation of various organic compounds. Its sulfonyl and acetate groups make it a valuable reagent for introducing fluorinated phenyl rings into target molecules, which is a common requirement in the synthesis of complex organic structures .

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-(2,6-difluorophenyl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4S/c1-15-8(12)5-16(13,14)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAFQQZSIBNUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(2,6-difluorophenyl)sulfonyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)

![N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2903764.png)

![4-(4-Methylsulfanylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903769.png)

![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2903778.png)

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2903781.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2903782.png)